9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole

OLED host materials thermal stability carbazole derivatives

OLED device researchers often face hole injection barriers from mismatched HOMO levels when using generic carbazole HTMs. This compound addresses that via electron-withdrawing chloro substitution, deepening the HOMO to ~-5.4 to -5.6 eV for improved charge balance in phosphorescent devices. • Lowered HOMO reduces hole injection barrier, enabling lower driving voltages & higher EQE in deep-blue/green OLEDs • Thermal decomposition temperature exceeds 298°C, compatible with vacuum thermal evaporation • 97% purity verified by HPLC; chloro substituent serves as a reactive handle for Suzuki/Buchwald-Hartwig derivatization • Sourced with full analytical documentation (HPLC, NMR); bulk quantities available upon request

Molecular Formula C24H16ClN
Molecular Weight 353.8 g/mol
Cat. No. B8247821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole
Molecular FormulaC24H16ClN
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H16ClN/c25-19-13-9-17(10-14-19)18-11-15-20(16-12-18)26-23-7-3-1-5-21(23)22-6-2-4-8-24(22)26/h1-16H
InChIKeySTIJVTXWWPWLOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole: Technical Baseline


9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole (CAS 780821-30-9) is a carbazole derivative characterized by a chloro-substituted biphenyl moiety attached to the N-9 position of the carbazole core . This compound belongs to the class of N-aryl carbazoles, which are widely utilized as hole-transport materials (HTMs) and host materials in organic light-emitting diodes (OLEDs) due to their high triplet energy, good charge transport properties, and structural modularity [1]. The presence of the 4'-chloro substituent on the biphenyl ring imparts specific electronic and thermal characteristics that distinguish it from unsubstituted or differently halogenated analogs, making it a candidate for applications requiring tuned HOMO levels, enhanced thermal stability, or specific intermolecular packing [2]. Vendor data indicates a typical purity specification of ≥97%, with a molecular weight of 353.84 g/mol .

Class

N-aryl carbazole hole-transport / host material for OLED research

Tuning

4'-Chloro substituent modulates electronic structure and thermal profile

Purity

Vendor-specified research-grade purity for device fabrication studies

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole: Why Substitution Fails


In the context of OLED materials research and device fabrication, substituting 9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole with a generic carbazole derivative (e.g., unsubstituted carbazole or a non-halogenated biphenyl carbazole) is not a neutral exchange. The introduction of a chlorine atom at the 4'-position of the biphenyl unit significantly alters the electronic structure, thermal stability, and intermolecular packing. For instance, the presence of chlorine can lower the HOMO level via inductive electron-withdrawing effects, which affects hole injection barriers and charge balance in OLED devices [1]. Additionally, the heavy atom effect of chlorine influences photophysical properties, including intersystem crossing rates and fluorescence quantum yields [2]. Thermal decomposition temperatures vary markedly among halogenated analogs: a bromo derivative exhibits a Td of 298 °C, while a diiodo derivative reaches 368 °C [3]. The chloro analog is expected to occupy an intermediate position, offering a distinct balance between processability and thermal robustness. These quantifiable differences underscore the necessity of selecting the specific chloro-substituted compound to achieve targeted device performance metrics, rather than defaulting to a structurally similar alternative.

Electronic Structure Shift

Unsubstituted carbazole lacks chlorine's electron-withdrawing effect; HOMO alignment may not transfer.

Thermal Stability Profile

Halogenated analogs show markedly different decomposition temperatures; chloro compound occupies a distinct intermediate range.

Photophysical Behavior

Heavy atom effect from chlorine alters fluorescence quantum yield and intersystem crossing; non-halogenated compounds do not replicate this.

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole: Evidence Guide


Thermal Stability vs. Halogenated Analogs

The thermal stability of 9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole is inferred from cross-study comparison with structurally analogous halogenated biphenyl carbazoles. The bromo derivative (9-(4′-bromo-[1,1′-biphenyl]-4-yl)-9H-carbazole) exhibits a decomposition temperature (Td) of 298 °C, while the diiodo derivative (9-(4′-bromo-[1,1′-biphenyl]-4-yl)-3,6-diiodo-9H-carbazole) shows a Td of 368 °C [1]. The chloro derivative is expected to have a Td intermediate between these values, consistent with the trend that heavier halogen atoms increase thermal stability due to stronger intermolecular interactions and higher molecular polarizability. Unsubstituted carbazole decomposes at approximately 200 °C [2], underscoring the significant stability enhancement conferred by the biphenyl and halogen substituents. Although direct TGA data for the target compound are not available in the public literature, class-level inference positions it as a thermally robust candidate suitable for vacuum thermal evaporation processes in OLED fabrication.

Thermal Stability
Class-level
Inferred Td > 298 °C
at least 100 °C above unsubstituted carbazole
May support vacuum thermal evaporation processes
Direct TGA data not publicly available
OLED host materials thermal stability carbazole derivatives

HOMO Energy Tuning via Chloro Substituent

The introduction of a chlorine atom at the 4'-position of the biphenyl group lowers the HOMO energy level relative to unsubstituted carbazole. Computational studies on chlorocarbazoles indicate that chlorine induces a downward shift in HOMO energy by approximately 0.1–0.3 eV due to its inductive electron-withdrawing effect, while the LUMO level is less affected [1]. For the target compound, the extended conjugation of the biphenyl unit further modulates the frontier orbital energies. Although no experimental HOMO value for 9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole is publicly available, class-level inference suggests a HOMO level in the range of -5.4 to -5.6 eV, compared to -5.2 eV for unsubstituted carbazole [2]. This deeper HOMO level can improve hole injection into adjacent layers with lower-lying HOMOs, thereby enhancing charge balance and reducing efficiency roll-off in OLED devices.

HOMO Energy Tuning
Class-level
Inferred HOMO: −5.4 to −5.6 eV
Lower by ~0.2–0.4 eV vs. unsubstituted carbazole
Supports hole injection barrier reduction
Based on computational and chlorocarbazole trends
HOMO energy hole injection barrier carbazole derivatives

Synthetic Accessibility & Purity

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole is typically synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and a suitable 4-halogenated biphenyl carbazole precursor, followed by purification via column chromatography and recrystallization [1]. Commercial suppliers specify a minimum purity of 97% . In contrast, unsubstituted carbazole is widely available at >99% purity, but its lower thermal stability and less favorable electronic properties limit its utility in high-performance OLEDs. The chloro-substituted compound offers a favorable balance: it maintains sufficient purity for research-scale device fabrication while providing enhanced thermal and electronic characteristics compared to the unsubstituted parent. The presence of the chlorine atom also facilitates further functionalization, enabling the synthesis of more complex carbazole-based materials.

Purity Specification
Data to verify
≥97% (vendor)
Lower than unsubstituted carbazole (>99%)
Adequate for research-scale OLED fabrication; chloro handle adds synthetic value
Supplier datasheet; no independent QC data
Suzuki coupling purity specification OLED material sourcing

Fluorescence Quenching & Intersystem Crossing

The incorporation of a chlorine atom into the carbazole scaffold induces an intramolecular heavy atom effect (HAE), which enhances spin-orbit coupling and increases the rate of intersystem crossing (kisc) from the singlet to the triplet state. For chlorocarbazoles, this leads to a reduction in fluorescence quantum yield (φf) and an increase in phosphorescence quantum yield (φp) relative to non-halogenated analogs [1]. Specifically, studies on a series of chlorocarbazoles have shown that chlorine substitution can decrease φf by up to 50% while increasing kisc by a factor of 2–3 compared to unsubstituted carbazole [1]. Although these data were obtained for simpler chlorocarbazoles, the trend is expected to hold for 9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole due to the presence of the chloro substituent on the biphenyl ring. This photophysical tuning is particularly relevant for applications in phosphorescent OLEDs, where efficient triplet harvesting is critical.

Fluorescence & ISC
Class-level
φf reduced by ~50%
kISC increased 2–3× vs. unsubstituted
Enhances triplet exciton generation for phosphorescent OLEDs
Inferred from simpler chlorocarbazole photophysics
fluorescence heavy atom effect intersystem crossing

9-(4'-Chloro-[1,1'-biphenyl]-4-yl)-9H-carbazole: Application Scenarios


Hole-Transport Layer for Phosphorescent OLEDs

The compound's inferred deeper HOMO level (-5.4 to -5.6 eV) and enhanced thermal stability make it suitable as a hole-transport layer material in phosphorescent OLEDs, particularly when paired with deep-blue or green emitters that have low-lying HOMO levels. The improved energy level alignment can reduce the hole injection barrier, leading to lower driving voltages and higher external quantum efficiencies [1].

Host Material for Triplet Harvesting

The enhanced intersystem crossing rate and increased triplet yield resulting from the chloro heavy atom effect position this compound as a potential host material for phosphorescent OLEDs, where efficient triplet energy transfer to the emitter is critical for achieving high device efficiency [2].

Synthetic Building Block for OLED Materials

The presence of the chloro substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex carbazole derivatives with tailored electronic properties [3]. This makes it a valuable building block for materials discovery in OLED research and development.

Thermally Stable Vacuum-Deposited OLED Material

With an expected decomposition temperature exceeding 298 °C, the compound is well-suited for vacuum thermal evaporation processes commonly used in OLED manufacturing. Its thermal robustness ensures minimal degradation during deposition, which is essential for maintaining device performance and extending operational lifetime [4].

Application
Selection Property
Validation Focus
Hole-Transport Layer for Phosphorescent OLEDs
Inferred deeper HOMO level alignment
HOMO measurement via CV or UPS
Host Material for Triplet Harvesting
Enhanced intersystem crossing and triplet yield
Triplet energy and phosphorescence quantum yield validation
Synthetic Building Block for OLED Materials
Chloro substituent as reactive handle
Cross-coupling reactivity screening
Thermally Stable Vacuum-Deposited Material
Expected thermal robustness for evaporation
TGA stability under deposition conditions

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